molecular formula C13H11NO5 B102824 Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 16171-98-5

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No.: B102824
CAS No.: 16171-98-5
M. Wt: 261.23 g/mol
InChI Key: VZKWWMFVWHSLHK-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS 14205-65-3) is a quinoline-based heterocyclic compound of high interest in scientific research. It features a 1,3-dioxolo ring fused at the 4,5-g positions of the quinoline core, and is substituted with an ethoxycarbonyl group at position 7 and a hydroxyl group at position 8. This unique structural framework is critical for its biological activity and synthetic versatility, establishing it as a valuable building block for developing more complex molecules . In research applications, this compound serves as a key intermediate in the synthesis of quaternary ammonium salts and acylated derivatives, which have demonstrated notable cytotoxicity against cancer cell lines . Furthermore, its structural analogs, such as oxolinic acid, are well-known antibacterial agents, highlighting the pharmacophoric relevance of this chemical scaffold . Preliminary scientific studies suggest that this compound and its derivatives may inhibit cancer cell proliferation by intercalating into DNA and disrupting replication processes . Its efficacy against resistant bacterial strains has also been highlighted in research, making it a candidate for further investigation in therapeutic applications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO5/c1-2-17-13(16)8-5-14-9-4-11-10(18-6-19-11)3-7(9)12(8)15/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
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InChI Key

VZKWWMFVWHSLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
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DSSTOX Substance ID

DTXSID5065728
Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
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Molecular Weight

261.23 g/mol
Source PubChem
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CAS No.

14205-65-3
Record name Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
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Record name Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate
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Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
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Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
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Record name Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
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Record name ETHYL 8-HYDROXY-(1,3)DIOXOLO(4,5-G)QUINOLINE-7-CARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate serves as a building block in the synthesis of more complex molecules. Its unique dioxolo ring structure can facilitate the development of novel compounds with desired properties.

Biology

The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antibacterial effects against various pathogens.
  • Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell proliferation by intercalating into DNA and disrupting replication processes.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its biological activity profile makes it a candidate for further investigation in therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Studies: Research published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against resistant bacterial strains.
  • Cancer Research: A study in Cancer Letters demonstrated that this compound can induce apoptosis in specific cancer cell lines through DNA intercalation mechanisms.
  • Material Science Applications: The compound has been utilized in developing new materials due to its unique chemical structure that allows for modifications leading to enhanced material properties.

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Activities References
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate 7: Ethoxycarbonyl; 8: Hydroxyl C₁₃H₁₁NO₅ 261.24 Intermediate for cytotoxic agents
Ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate 7: Ethoxycarbonyl; 8: Chlorine C₁₃H₁₀ClNO₄ 295.68 Precursor for quaternary ammonium salts
Oxolinic acid (5-ethyl-8-oxo derivative) 5: Ethyl; 7: Carboxylic acid; 8: Oxo C₁₃H₁₁NO₅ 261.24 Antibacterial agent
Ethyl 5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate 5: Ethyl; 7: Ethoxycarbonyl; 8: Oxo C₁₅H₁₅NO₅ 289.28 Degradation product/Intermediate
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate 6: Bromomethyl; 7: Ethoxycarbonyl C₁₄H₁₂BrNO₅ 354.16 Intermediate for ether synthesis

Physicochemical Properties

Table 2: Physical Properties and Stability

Compound Name Melting Point (°C) Solubility (mg/L, 25°C) Log Pow Stability/Storage Conditions
This compound Not reported Not reported Not reported Likely similar to oxolinic acid
Oxolinic acid 314 3.2 0.47 Stable at -20°C (powder), 4°C (solution)
Ethyl 8-chloro derivative Not reported Not reported Not reported Hygroscopic; store in dry conditions

Regulatory and Industrial Relevance

  • Oxolinic acid is classified as a specified chemical under environmental regulations due to its widespread agricultural and pharmaceutical use .
  • Ethyl 8-chloro derivatives are critical intermediates in medicinal chemistry but require careful handling due to reactivity with nucleophiles (e.g., amines in Scheme 1, ).

Biological Activity

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 16171-98-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

This compound has the molecular formula C13H11NO5C_{13}H_{11}NO_5 and a molecular weight of 261.23 g/mol. The compound features a quinoline core with hydroxyl and dioxolo functional groups, which are crucial for its biological activity.

Synthesis Methodology:
The synthesis typically involves the condensation of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine, using dichloromethane as a solvent at room temperature. This method allows for the efficient formation of the desired compound under controlled conditions.

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. This compound has been tested against various pathogens:

  • Antibacterial Activity: In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, derivatives of 8-hydroxyquinoline demonstrated varying degrees of inhibition. For instance, derivatives showed inhibition zones comparable to standard antibiotics against Pseudomonas aeruginosa and Klebsiella pneumonia .
  • Antifungal Activity: The compound has also been explored for antifungal properties, showing effectiveness against common fungal strains.

Anticancer Activity

The anticancer potential of this compound is notable. Studies have indicated that derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The compound interacts with specific molecular targets within cancer cells, modulating pathways that lead to apoptosis (programmed cell death). Its ability to chelate metal ions may also contribute to its anticancer effects by disrupting metal-dependent processes within tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Structural FeatureEffect on Activity
Hydroxyl GroupEnhances solubility and interaction with biological targets
Dioxolo RingStabilizes the structure and may enhance binding affinity
Ethyl Ester GroupModulates lipophilicity and bioavailability

Research has shown that modifications to the hydroxyl or ethyl groups can significantly alter the compound's activity profile against various pathogens and cancer cell lines .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antiviral Screening: A study evaluated the antiviral activity against H5N1 avian influenza virus. Compounds were assessed for their ability to inhibit viral growth, with some derivatives achieving over 85% inhibition without significant cytotoxicity .
  • Cytotoxicity Evaluation: In vitro assays using A549 lung cancer cells revealed that certain derivatives exhibited selective cytotoxicity with minimal effects on normal cells. The lipophilicity of these compounds was found to correlate positively with their cytotoxic effects .

Q & A

Q. What is the optimal synthetic route for Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate?

The synthesis involves a multi-step procedure starting with benzo[d][1,3]dioxol-5-amine and diethyl ethoxymethylenemalonate. Key steps include:

  • Condensation : Heating the reactants in ethanol at 90°C for 18 hours to form diethyl 2-((benzo[d][1,3]dioxol-5-ylamino)methylene)malonate .
  • Cyclization : Refluxing the intermediate in diphenylether at 250°C for 10 hours to yield ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .
  • Functionalization : Alkylation or hydroxylation under controlled conditions (e.g., using NaH/DMF) to introduce the 8-hydroxy group .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Proton and carbon NMR identify substituent positions, with the ester group (C=O) appearing at ~165–170 ppm and aromatic protons in the 6.5–8.5 ppm range .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like C–H⋯O/Cl) and packing arrangements. For example, the quinoline backbone adopts a planar conformation stabilized by π-π stacking .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 261.23 for C₁₃H₁₁NO₅) and fragmentation patterns .

Q. What are the key physicochemical properties relevant to laboratory handling?

  • Solubility : Limited in polar solvents (e.g., water) but soluble in DMF or DMSO.
  • Stability : Sensitive to prolonged light exposure; store in inert atmospheres at –20°C .
  • Physical Data : Density ~1.439 g/cm³, boiling point ~392°C, and vapor pressure 2.34E-06 mmHg at 25°C .

Advanced Research Questions

Q. How does solvent choice influence regioselectivity in derivative synthesis?

  • Polar aprotic solvents (e.g., DMSO) : Promote N-alkylation over O-alkylation due to stabilized transition states. For example, heating in DMSO yields Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate as the major product .
  • Non-polar solvents (e.g., diphenylether) : Favor cyclization via high-temperature aromatization .
  • Additives (e.g., Bu₄NI) : Enhance reaction rates by stabilizing intermediates through ion pairing .

Q. What structural features drive antimicrobial activity in quinoline derivatives?

  • Substituent positioning : The 8-hydroxy group enhances metal chelation (e.g., Mg²⁺ in bacterial gyrase), while halogen atoms (Cl/F) at C6/C7 improve membrane permeability .
  • SAR Studies : Derivatives like Oxolinic acid (5-ethyl analog) show enhanced Gram-negative activity due to optimized lipophilicity and target binding .
  • Antifungal activity : Tricyclic derivatives (e.g., thiazetoquinolines) exhibit moderate activity against Candida spp. via cytochrome P450 inhibition .

Q. How are isotopic labels (e.g., deuterium) incorporated for metabolic studies?

  • Deuterated reagents : Use of n-octyl-D17 bromide or DMF-d7 in alkylation steps introduces stable isotopes .
  • Analytical validation : LC-MS/MS quantifies labeled metabolites, with deuterated analogs (e.g., Oxolinic acid-D5) showing retention time shifts of 0.5–1.0 minutes .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Models binding to DNA gyrase (PDB: 1KZN) with key residues (e.g., Asp73, Glu50) forming hydrogen bonds with the 4-oxo and carboxylate groups .
  • DFT calculations : Optimize ground-state geometries and predict redox potentials (e.g., HOMO-LUMO gaps ~4.5 eV) for photostability assessments .

Q. How are crystal packing forces exploited for co-crystallization with metal ions?

  • Intermolecular interactions : C–H⋯O/Cl bonds stabilize co-crystals with divalent metals (e.g., Cu²⁺, Zn²⁺). For example, the title compound forms a 2:1 complex with Cu(II), confirmed by single-crystal XRD .
  • Thermal analysis : DSC reveals melting points (e.g., ~250°C) and decomposition pathways influenced by metal coordination .

Methodological Considerations

  • Contradictions in evidence : While and describe similar cyclization steps, the choice of solvent (diphenylether vs. DMSO) leads to divergent products. Researchers must validate conditions for target regiochemistry .
  • Unresolved challenges : Scalability of high-temperature cyclization (250°C) requires alternative catalytic approaches to reduce energy input .

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